molecular formula C8H9F2NO B15320145 2,4-Difluoro-6-methoxybenzylamine

2,4-Difluoro-6-methoxybenzylamine

Cat. No.: B15320145
M. Wt: 173.16 g/mol
InChI Key: IHGGOAXEBCGPSZ-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 6 position

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-methoxybenzylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-difluoro-6-methoxybenzaldehyde or 2,4-difluoro-6-methoxybenzoic acid, while reduction can produce various amine derivatives.

Scientific Research Applications

2,4-Difluoro-6-methoxybenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methoxybenzylamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-6-methoxybenzylamine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of two fluorine atoms and a methoxy group provides a distinct electronic environment, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(2,4-difluoro-6-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3

InChI Key

IHGGOAXEBCGPSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)CN

Origin of Product

United States

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